2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride
Overview
Description
2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₄ClN₃ It is a derivative of pyridine, featuring a chloro group and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride typically involves the following steps:
Chlorination: The starting material, pyridine, undergoes chlorination to introduce the chloro group at the 2-position.
Formation of Tetrahydropyridine Ring: The chlorinated pyridine is then subjected to a cyclization reaction to form the tetrahydropyridine ring at the 5-position.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Reduced forms of the compound with different saturation levels.
Substitution Products: Compounds with various functional groups introduced at different positions.
Scientific Research Applications
2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate its interactions with biological molecules and pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride is similar to other pyridine derivatives, such as 2-Chloro-5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)pyridine fumarate and 2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine. it is unique in its specific structural features and potential applications. The presence of the chloro group and the tetrahydropyridine ring distinguishes it from other compounds in this class.
Properties
IUPAC Name |
2-chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2.ClH/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8;/h1-3,7,12H,4-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXPXVSYONRARC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CN=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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